molecular formula C6H8F3N3 B1520201 4-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine CAS No. 1174876-14-2

4-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B1520201
CAS No.: 1174876-14-2
M. Wt: 179.14 g/mol
InChI Key: DDPCVGVAIMJVPR-UHFFFAOYSA-N
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Description

4-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine (Molecular Formula: C6H8F3N3) is a chemical compound of significant interest in medicinal and agrochemical research, primarily due to the presence of the 2,2,2-trifluoroethyl moiety . The trifluoromethyl (TFM or -CF3) group is a critical pharmacophore in modern drug discovery, known to profoundly influence the biological activity, metabolic stability, and lipophilicity of lead compounds . Its high electronegativity and relatively small size allow it to mimic hydrogen atoms while imparting greater stability and altering binding affinity at target sites . This makes TFM-group-containing molecules valuable scaffolds for developing new therapeutic and agrochemical agents. In agricultural research, pyrazole derivatives bearing a 2,2,2-trifluoroethyl group have demonstrated excellent herbicidal activity . Structural analogues have shown potent bleaching effects on weeds, inhibiting the growth of both dicotyledonous and monocotyledonous plants . The introduction of the 2,2,2-trifluoroethyl group at the 1-position of the pyrazole ring has been shown to enhance herbicidal efficacy compared to phenyl-substituted analogs, underscoring the importance of this functional group in optimizing biological activity . In pharmaceutical research, the TFM group is a cornerstone of many FDA-approved drugs, featured in compounds such as the acute migraine treatment Ubrogepant and the phosphatidylinositol-3-kinase (PI3K) inhibitor Alpelisib . The compound serves as a key synthetic intermediate or building block for researchers exploring new inhibitors of protein-protein interactions and other biological targets. WARNING: This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-4-2-12(11-5(4)10)3-6(7,8)9/h2H,3H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPCVGVAIMJVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a pyrazole derivative with the molecular formula C6H8F3N3C_6H_8F_3N_3. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing available data from various studies.

Structural Characteristics

The compound's structure can be represented by the following SMILES notation: CC1=CN(N=C1N)CC(F)(F)F. Its molecular weight is approximately 179.14 g/mol, and it has been characterized by various analytical techniques including NMR and mass spectrometry.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A notable finding is that compounds with similar structures have shown sub-micromolar antiproliferative activity against various cancer cell lines. For instance, a related pyrazole derivative demonstrated a GI50 value ranging from 0.127 to 0.560 µM across 13 cancer cell lines .

The mechanism of action for pyrazole derivatives typically involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, certain pyrazole compounds have been reported to inhibit CDK2 with a Ki value as low as 0.005 µM, leading to cell cycle arrest and apoptosis in cancer cells . The ability to induce apoptosis through the modulation of retinoblastoma protein phosphorylation suggests a targeted approach for cancer therapy.

Table 1: Summary of Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeIC50/ Ki ValueTarget
Compound 15CDK2 Inhibition0.005 µMCDK2
Compound XAntiproliferative0.127–0.560 µMVarious Cancer Cell Lines
Compound YAnti-inflammatoryNot specifiedLPS-induced NO production

Note : The specific activities of this compound remain less documented in literature compared to other derivatives.

Synthesis and Derivative Studies

The synthesis of pyrazole derivatives often involves multi-step reactions starting from readily available precursors. For example, the introduction of trifluoroethyl groups has been shown to enhance biological activity by increasing lipophilicity and altering electronic properties.

Table 2: Synthesis Pathways for Pyrazole Derivatives

StepReagents/ConditionsProduct
1Hydrazine + KetonePyrazole Intermediate
2TrifluoroethylationThis compound

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₆H₈F₃N₃
  • Molecular Weight : 179.145 g/mol
  • SMILES : CC₁=CN(N=C₁N)CC(F)(F)F
  • InChIKey : DDPCVGVAIMJVPR-UHFFFAOYSA-N
  • Key Features :
    • Pyrazole core substituted with a methyl group (position 4), a trifluoroethyl group (position 1), and an amine (position 3).
    • The trifluoroethyl group introduces high electronegativity and lipophilicity, which may enhance metabolic stability and bioavailability .

Physicochemical Properties :

  • Storage : Recommended at +4°C.
  • Purity : Typically 95% (commercially available, though some suppliers list it as discontinued) .
  • Literature Data: Limited experimental data exist for this compound, highlighting a need for further pharmacological characterization .

Comparison with Structurally Similar Pyrazole Derivatives

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features References
4-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine C₆H₈F₃N₃ 1: CF₃CH₂; 3: NH₂; 4: CH₃ 179.15 High fluorine content enhances metabolic stability; limited literature data.
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-3-amine C₆H₉F₂N₃ 1: CHF₂CH₂; 3: NH₂; 5: CH₃ 161.15 Reduced fluorine content compared to trifluoroethyl analog; potential lower lipophilicity.
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C₆H₈F₃N₃ 1: CH₂CH₃; 3: CF₃; 4: NH₂ 179.14 Trifluoromethyl group at position 3; altered electronic effects vs. trifluoroethyl.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₄ 1: Pyridinyl; 3: CH₃; 4: NH-Cyclopropyl 215.28 Pyridine ring introduces aromaticity; cyclopropyl may improve steric interactions.
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine C₁₁H₁₁F₃N₃O 1: CH₃; 3: O-C₆H₃(CF₃); 4: NH₂ 274.23 Phenoxy group increases steric bulk; potential solubility challenges.

Key Observations :

Fluorine Impact: The trifluoroethyl group in the target compound provides higher electronegativity and lipophilicity compared to difluoroethyl analogs (e.g., 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine), which may improve membrane permeability and resistance to oxidative metabolism .

Substituent Position and Bioactivity: Pyrazole derivatives with substituents at position 1 (e.g., trifluoroethyl, pyridinyl) show distinct conformational preferences. For example, the pyridinyl group in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine enables π-π stacking interactions in receptor binding . Phenoxy-substituted analogs (e.g., 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine) introduce steric hindrance, which may reduce solubility but enhance selectivity for hydrophobic binding pockets .

Synthetic Accessibility :

  • The target compound lacks detailed synthetic protocols in available literature, whereas analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine are synthesized via Buchwald-Hartwig amination, using cesium carbonate and copper catalysts .
  • Trifluoroethylation strategies (e.g., SN2 reactions with trifluoroethyl halides) are critical for introducing the CF₃CH₂ group, but yield optimization remains challenging .

Preparation Methods

Direct Cyclization Using α,β-Unsaturated Ketones and Hydrazine Derivatives

One established method involves the cyclization of α,β-unsaturated trifluoromethyl ketones with methylhydrazine salts to form the pyrazole ring bearing trifluoromethyl or trifluoroethyl groups.

  • Example from Related Compound Synthesis :
    Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine was achieved by reacting (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methylhydrazine sulfate in ethanol with triethylamine as base at 85 °C for 12 hours, yielding 38% of the product after purification.
    This method highlights the use of hydrazine derivatives to form the pyrazole ring and the trifluoroalkyl substituent already present in the starting ketone.

  • Adaptation for 2,2,2-Trifluoroethyl Substituent :
    Analogous α,β-unsaturated ketones bearing the 2,2,2-trifluoroethyl group can be employed similarly with methylhydrazine to yield the target pyrazol-3-amine after cyclization.

Multi-Step Synthesis via Brominated Intermediates and Carbamate Protection

A more elaborate synthetic route involves:

  • Formation of brominated pyrazole intermediates.
  • Protection of the amino group as carbamates.
  • Subsequent substitution or deprotection steps to introduce trifluoroethyl groups.

Key steps include :

  • Starting from diethyl butynedioate and methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • Bromination to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
  • Hydrolysis to carboxylic acid.
  • Carbamate formation with tert-butyl alcohol and dimethyl azidophosphate.
  • Final hydrolysis in trifluoroacetic acid to yield 5-bromo-1-methyl-1H-pyrazol-3-amine.

Though this method is for a brominated analog, it exemplifies a modular approach where halogenated intermediates can be further functionalized to introduce trifluoroethyl groups via nucleophilic substitution or cross-coupling reactions.

Cross-Coupling and Substitution Reactions

  • Pyrazole derivatives bearing halogen substituents can undergo palladium-catalyzed cross-coupling with trifluoroethyl-containing nucleophiles or reagents to install the trifluoroethyl group at N-1 or other positions.
  • Such strategies allow late-stage functionalization, improving synthetic flexibility.

Reaction Conditions and Purification

  • Solvents : Ethanol, dichloromethane, ethyl acetate, and tetrahydrofuran are commonly used.
  • Bases : Triethylamine or sodium hydroxide for deprotonation and facilitating cyclization or hydrolysis.
  • Temperatures : Typically 20 °C to 110 °C depending on step; cyclization often at elevated temperatures (~85 °C).
  • Purification : Column chromatography on silica gel with eluents such as ethyl acetate-hexanes mixtures; extraction with aqueous sodium bicarbonate or sodium carbonate solutions; drying with sodium sulfate.

Summary Table of Key Preparation Methods

Step Starting Material / Intermediate Reagents / Conditions Product / Transformation Yield (%) Reference
1 (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one Methylhydrazine sulfate, Et3N, EtOH, 85 °C, 12 h 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine 38
2 Diethyl butynedioate + methylhydrazine Condensation 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate ethyl ester Not specified
3 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate ethyl ester Bromination with tribromooxyphosphorus 5-bromo-1-methyl-1H-pyrazole-3-carboxylate ethyl ester Not specified
4 5-bromo-1-methyl-1H-pyrazole-3-carboxylate ethyl ester Hydrolysis in NaOH, extraction 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid Not specified
5 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid Reaction with tert-butyl alcohol and dimethyl azidophosphate, DMF, 100 °C tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate Not specified
6 tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate 50% trifluoroacetic acid in DCM, room temp 5-bromo-1-methyl-1H-pyrazol-3-amine Not specified

Research Findings and Considerations

  • Cyclization methods using α,β-unsaturated trifluoromethyl ketones and methylhydrazine salts provide a direct route but may have moderate yields (~38%).
  • Multi-step routes involving halogenated intermediates and carbamate protection allow for better functional group manipulation but require more steps and careful control of reaction conditions.
  • The trifluoroethyl substituent can be introduced either by starting materials bearing this group or by late-stage functionalization via cross-coupling.
  • Purification typically involves silica gel chromatography and aqueous workup to remove inorganic byproducts.
  • Reaction optimization focuses on balancing yield, purity, and operational simplicity.

Q & A

Q. What are the recommended synthetic routes for preparing 4-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine in a laboratory setting?

The synthesis typically involves alkylation of the pyrazole core with a trifluoroethyl halide. A common method includes reacting 4-methyl-1H-pyrazol-3-amine with 2,2,2-trifluoroethyl bromide or chloride in the presence of a base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux. Purification is achieved via column chromatography or recrystallization .

Reaction Example:

StepReagents/ConditionsPurpose
Alkylation2,2,2-Trifluoroethyl bromide, NaH, DMF, 60°CIntroduces trifluoroethyl group
WorkupH₂O, DCM extractionIsolate crude product
PurificationSilica gel chromatography (EtOAc/hexane)Achieve >95% purity

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Key techniques include:

  • NMR Spectroscopy : Look for characteristic peaks:
    • ¹H NMR : Methyl group (~2.3 ppm), pyrazole protons (6.5–7.5 ppm), and trifluoroethyl CF₃ split (quartet near 3.8–4.2 ppm) .
    • ¹⁹F NMR : Distinct signal for CF₃ group (~-60 to -70 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 224.1.
  • HPLC : Purity assessment using a C18 column (acetonitrile/water gradient) .

Q. What physicochemical properties influence the reactivity of this compound in derivatization reactions?

  • Lipophilicity : LogP ~1.8 (predicted), influenced by the trifluoroethyl group’s hydrophobicity.
  • Electron-Withdrawing Effects : CF₃ group reduces electron density at the pyrazole ring, directing electrophilic substitution to the 5-position.
  • Solubility : Moderate in polar aprotic solvents (DMF, DMSO) but poor in water. Adjust reaction media accordingly for further functionalization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Substitution Strategy :
    • Vary substituents at the pyrazole 4- and 5-positions (e.g., halogens, aryl groups).
    • Replace trifluoroethyl with difluoroethyl or pentafluoropropyl to assess fluorine’s role.
  • Biological Assays :
    • Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
    • Compare IC₅₀ values to establish SAR trends .

Q. How to resolve discrepancies between in vitro and in vivo biological activity data?

  • Pharmacokinetic Analysis : Measure plasma stability (e.g., half-life in mouse liver microsomes) and metabolite identification via LC-HRMS.
  • Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) for biodistribution studies.
  • Dose Optimization : Use allometric scaling from in vitro EC₅₀ to in vivo dosing .

Q. What crystallographic methods confirm the stereochemistry of this compound?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water).
  • Data Refinement : Use SHELXL (via Olex2 or SHELXTL) for structure solution. Key metrics:
    • R-factor < 0.05 for high-resolution data (<1.0 Å).
    • Validate trifluoroethyl group geometry (C–F bond lengths ~1.33 Å) .

Q. How to integrate computational modeling with experimental data for target binding studies?

  • Docking Simulations : Use AutoDock Vina or Schrödinger Glide to predict binding poses in kinase ATP pockets.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS, 100 ns trajectory) to assess stability.
  • Validation : Mutate key residues (e.g., hinge region Lys) and measure ΔIC₅₀ .

Q. What strategies assess metabolic stability in preclinical models?

  • In Vitro Assays :
    • Liver Microsomes : Incubate with NADPH (37°C, 1 hr), quantify parent compound via LC-MS/MS.
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms.
  • In Vivo : Administer radiolabeled compound to rodents, collect plasma/urine for metabolite profiling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
Reactant of Route 2
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4-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

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